
2(1H)-pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)- is a heterocyclic compound that belongs to the class of quinolinones This compound is characterized by the presence of a pyridinone ring fused with a chlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)- typically involves the reaction of 4-chlorobenzoyl chloride with a suitable pyridinone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2(1H)-pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)- .
Chemical Reactions Analysis
Types of Reactions
2(1H)-pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinolinone derivatives, alcohols, and substituted pyridinones .
Scientific Research Applications
2(1H)-pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as a pharmaceutical agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2(1H)-pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
2(1H)-quinolinone: Similar in structure but lacks the chlorobenzoyl group.
4-hydroxy-2-quinolinone: Contains a hydroxyl group instead of a chlorobenzoyl group.
2(1H)-pyridinone: The parent compound without the chlorobenzoyl substitution
Uniqueness
2(1H)-pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)- is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a pharmaceutical agent and its utility in materials science .
Properties
CAS No. |
104940-96-7 |
---|---|
Molecular Formula |
C14H10ClNO2 |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]pyridin-2-one |
InChI |
InChI=1S/C14H10ClNO2/c1-10(16-9-3-2-4-13(16)17)14(18)11-5-7-12(15)8-6-11/h2-9H,1H2 |
InChI Key |
CSEDGWVKRDWZEH-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)C1=CC=C(C=C1)Cl)N2C=CC=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.